nf449

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

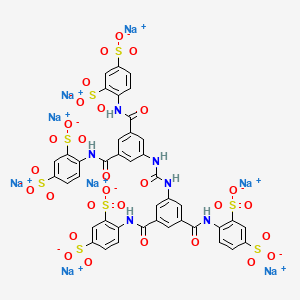

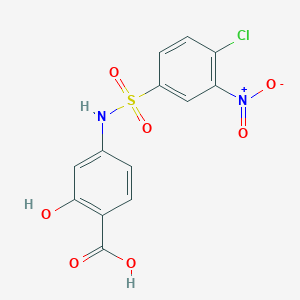

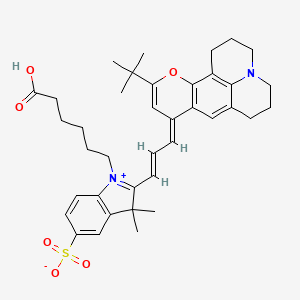

NF449 octasodium is a highly potent P2X1 receptor antagonist. It has IC50s of 0.28, 0.69, and 120 nM for rP2X1, rP2X1+5, P2X2+3, respectively . It is a Gsα-selective G Protein antagonist . This compound octasodium suppresses the rate of GTP [γS] binding to Gsα-s, inhibits the stimulation of adenylyl cyclase activity, and blocks the coupling of β-adrenergic receptors to Gs .

Molecular Structure Analysis

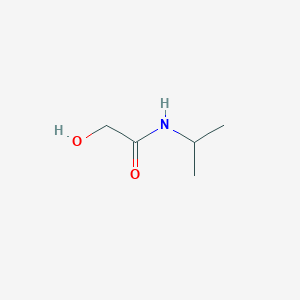

The molecular formula of this compound octasodium salt is C41H24N6Na8O29S8 . The molecular weight is 1505.09 . The structure includes carbonyl, imino, and benzenetriylbis groups .Physical and Chemical Properties Analysis

This compound octasodium salt is a beige solid . It has a high degree of hydration and some residual NaCl . It is soluble in water up to 25 mg/ml .Scientific Research Applications

Inhibition of Platelet Functions and Thrombosis

NF449 octasodium salt has been researched for its potential in inhibiting platelet functions and thrombosis. A study by Hechler et al. (2005) demonstrated that this compound selectively antagonizes the platelet P2X1 receptor, impacting platelet function. This property makes it a candidate for new antithrombotic drugs targeting the platelet P2 receptors (Hechler et al., 2005).

Interaction with Virus Capsids

This compound has been studied for its interaction with virus capsids. Nishimura et al. (2015) found that this compound prevents virus attachment to certain cellular receptors by blocking the interaction with the enterovirus A71 capsid. This finding suggests potential applications of this compound in antiviral therapies (Nishimura et al., 2015).

Modulating Binding Sites of Receptors

Research by Farmer et al. (2014) explored the binding mechanism of this compound at P2X1 receptors, offering insights into selective antagonism and aiding rational drug design. The study identified the coordination of this compound by the core ATP-binding site, which is significant for understanding receptor interactions (Farmer et al., 2014).

Applications in Nanoparticle Research

Although not directly relatedto this compound octasodium salt, studies in nanoparticle research have implications for understanding the properties and applications of similar compounds. For example, Yang et al. (2013) reported on the crystal structures and theoretical analysis of Ag44 and Au12Ag32 nanoparticles, stabilized with fluorinated arylthiols. These findings contribute to the broader understanding of stability and electronic properties of nanomaterials, which could be relevant in the context of studying similar compounds like this compound (Yang et al., 2013).

Mechanism of Action

Safety and Hazards

The safety data sheet for NF449 octasodium salt suggests avoiding raising and breathing dust, and providing adequate ventilation . It is not intended for human or veterinary use .

Relevant Papers

- “this compound: a subnanomolar potency antagonist at recombinant rat P2X1 receptors” discusses the antagonistic effects of this compound on P2X1 receptors .

- “Inhibition of Platelet Functions and Thrombosis through Selective or Nonselective Inhibition of the Platelet P2 Receptors with Increasing Doses of this compound” explores the effects of this compound on platelet functions .

Properties

CAS No. |

389142-38-5 |

|---|---|

Molecular Formula |

C41H32N6O29S8 |

Molecular Weight |

1329.3 g/mol |

IUPAC Name |

4-[[3-[[3,5-bis[(2,4-disulfophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonic acid |

InChI |

InChI=1S/C41H32N6O29S8/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76) |

InChI Key |

FXAIVMYRMNONEG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=C(C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O |

Synonyms |

4,4,',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis(benzene-1,3-disulfonate) NF 449 NF-449 NF449 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)

![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)